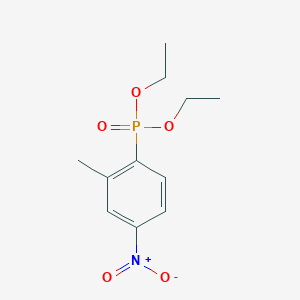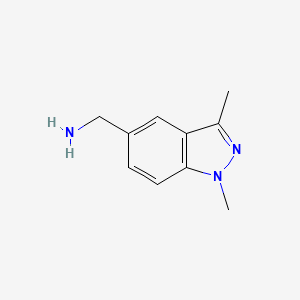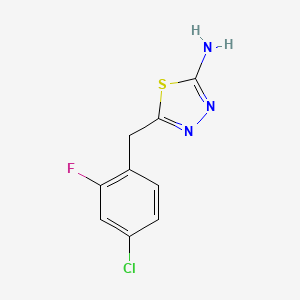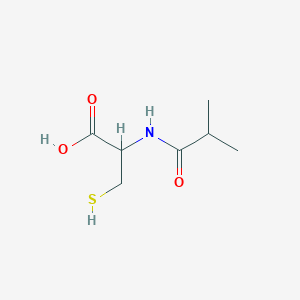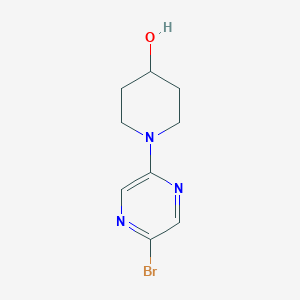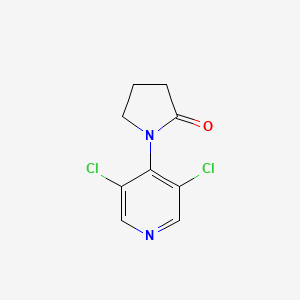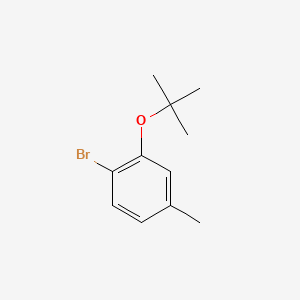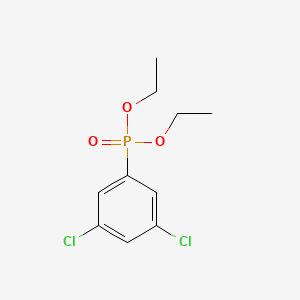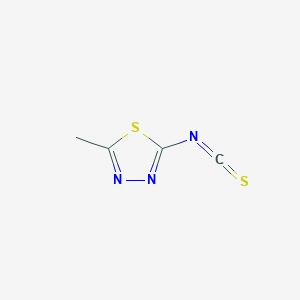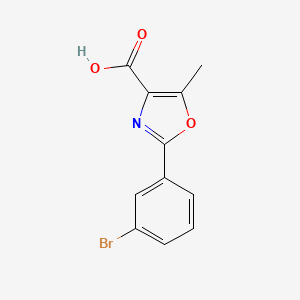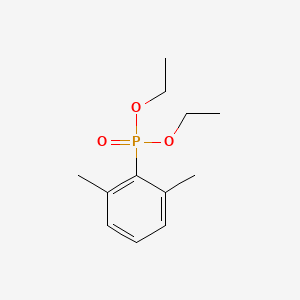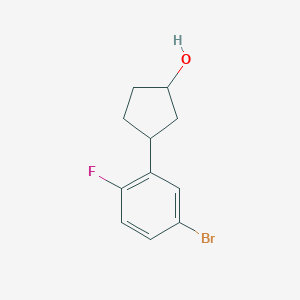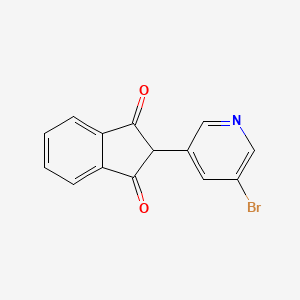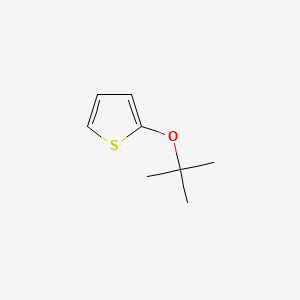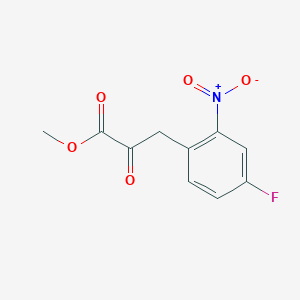
Methyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate is an organic compound with the molecular formula C10H8FNO5 It is a derivative of propanoate, featuring a fluoro and nitro group on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate typically involves the esterification of 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
化学反应分析
Types of Reactions
Methyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Methyl 3-(4-amino-2-nitrophenyl)-2-oxopropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoic acid.
科学研究应用
Methyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity.
相似化合物的比较
Similar Compounds
Methyl 3-(4-fluoro-2-nitrophenyl)amino]propanoate: Similar structure but with an amino group instead of an oxo group.
Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate: Similar ester functionality but with a pyridine ring instead of a phenyl ring.
Uniqueness
Methyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate is unique due to the presence of both fluoro and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C10H8FNO5 |
|---|---|
分子量 |
241.17 g/mol |
IUPAC 名称 |
methyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C10H8FNO5/c1-17-10(14)9(13)4-6-2-3-7(11)5-8(6)12(15)16/h2-3,5H,4H2,1H3 |
InChI 键 |
ZRDRIXQQEHQFMV-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(=O)CC1=C(C=C(C=C1)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


